molecular formula C7H11NO B12814855 (S)-1-(Pyrrolidin-2-yl)prop-2-en-1-one

(S)-1-(Pyrrolidin-2-yl)prop-2-en-1-one

Cat. No.: B12814855
M. Wt: 125.17 g/mol
InChI Key: QYYPYISHAUTXJE-LURJTMIESA-N
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Description

(S)-1-(Pyrrolidin-2-yl)prop-2-en-1-one is a chiral compound that features a pyrrolidine ring attached to a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Pyrrolidin-2-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Attachment of the Propenone Moiety: The propenone moiety can be introduced through a condensation reaction between an aldehyde and a ketone in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Pyrrolidin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of saturated ketones.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-1-(Pyrrolidin-2-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-(Pyrrolidin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Pyrrolidin-2-yl)prop-2-en-1-one: The enantiomer of the compound, with similar but distinct properties.

    Pyrrolidin-2-one derivatives: Compounds with a similar pyrrolidine ring structure but different substituents.

Uniqueness

(S)-1-(Pyrrolidin-2-yl)prop-2-en-1-one is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a propenone moiety. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-[(2S)-pyrrolidin-2-yl]prop-2-en-1-one

InChI

InChI=1S/C7H11NO/c1-2-7(9)6-4-3-5-8-6/h2,6,8H,1,3-5H2/t6-/m0/s1

InChI Key

QYYPYISHAUTXJE-LURJTMIESA-N

Isomeric SMILES

C=CC(=O)[C@@H]1CCCN1

Canonical SMILES

C=CC(=O)C1CCCN1

Origin of Product

United States

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